molecular formula C24H22N4O3 B15025287 (2E)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B15025287
M. Wt: 414.5 g/mol
InChI Key: JZLGWTJLZWIFDX-OBGWFSINSA-N
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Description

(2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyridopyrimidine core, a piperidine moiety, and a phenoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyridopyrimidine Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyridopyrimidine intermediate with 4-methylphenol.

    Attachment of the Piperidine Moiety: This is typically done through amide bond formation using piperidine and a suitable carboxylic acid derivative.

    Formation of the Prop-2-enitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is not fully understood, but it is believed to interact with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE shares similarities with other pyridopyrimidine derivatives, such as:
    • **(2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
    • **(2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2E)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

(E)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C24H22N4O3/c1-17-8-10-19(11-9-17)31-22-20(24(30)28-14-6-3-7-21(28)26-22)15-18(16-25)23(29)27-12-4-2-5-13-27/h3,6-11,14-15H,2,4-5,12-13H2,1H3/b18-15+

InChI Key

JZLGWTJLZWIFDX-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N4CCCCC4

Origin of Product

United States

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